Odulimomab - 159445-64-4

Odulimomab

Catalog Number: EVT-1511810
CAS Number: 159445-64-4
Molecular Formula: C11H20O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Odulimomab is a monoclonal antibody that specifically targets the leukocyte function-associated antigen 1 (LFA-1), a protein crucial for the adhesion and migration of leukocytes. This compound has been investigated primarily for its potential therapeutic applications in conditions involving immune response modulation, such as organ transplantation and autoimmune diseases. Its ability to inhibit LFA-1 has shown promise in reducing ischemia-reperfusion injury, particularly in kidney transplantation scenarios .

Source and Classification

Odulimomab is classified as an immunoconjugate, which is a type of therapeutic agent that combines an antibody with a drug or toxin to enhance its efficacy against specific targets. The synthesis of odulimomab involves the use of hybridoma technology, where mouse myeloma cells are fused with splenocytes from immunized mice to produce hybrid cells that secrete the desired antibody .

Synthesis Analysis

Methods and Technical Details

The synthesis of odulimomab follows established protocols for monoclonal antibody production. The general steps include:

  1. Immunization: Mice are immunized with LFA-1 to elicit an immune response.
  2. Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells using polyethylene glycol, creating hybridoma cells.
  3. Selection: Hybridoma cells are screened for the production of the desired antibody.
  4. Cloning: Positive clones are expanded and further cultured to produce large quantities of the antibody.
  5. Purification: The antibody is purified using affinity chromatography techniques to isolate it from other proteins and impurities .
Molecular Structure Analysis

Structure and Data

The molecular structure of odulimomab consists of two heavy chains and two light chains typical of immunoglobulin G antibodies. The precise amino acid sequence and three-dimensional structure are critical for its binding affinity to LFA-1. Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural details for odulimomab may not be publicly available in all cases.

Chemical Reactions Analysis

Reactions and Technical Details

Odulimomab's mechanism involves binding to LFA-1 on leukocytes, inhibiting its interaction with intercellular adhesion molecule 1 (ICAM-1). This blockade prevents leukocyte adhesion and migration, thus modulating immune responses. The specific chemical interactions include:

  • Antigen-Antibody Binding: The variable regions of odulimomab recognize and bind specifically to LFA-1.
  • Conformational Changes: Upon binding, conformational changes occur in both the antibody and the target antigen, which may lead to downstream signaling effects that modulate immune activity .
Mechanism of Action

Process and Data

Odulimomab functions primarily through competitive inhibition of LFA-1 interactions with its ligands, such as ICAM-1. This inhibition is crucial during inflammatory responses where leukocyte recruitment is necessary. By blocking this pathway, odulimomab can reduce tissue damage associated with excessive immune responses, particularly in transplant settings where ischemia-reperfusion injury is a concern. Research indicates that treatment with odulimomab can lead to improved outcomes in kidney transplant models by minimizing inflammatory damage .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Odulimomab exhibits typical properties associated with monoclonal antibodies:

  • Molecular Weight: Approximately 150 kDa.
  • Solubility: Generally soluble in physiological buffers at appropriate concentrations.
  • Stability: Stability can vary based on formulation but is typically maintained under refrigerated conditions.
  • pH Sensitivity: Optimal activity often occurs within a physiological pH range (around 7.4) .
Applications

Scientific Uses

Odulimomab has several potential applications in scientific research and clinical settings:

  • Transplantation Medicine: Used for preventing graft rejection by modulating immune responses.
  • Autoimmune Disorders: Investigated for its potential role in treating conditions characterized by excessive immune activation.
  • Research Tool: Employed in various immunological assays including Western blotting, flow cytometry, and enzyme-linked immunosorbent assays (ELISA) for studying LFA-1 interactions .
Introduction to Odulimomab

Historical Context and Discovery of Anti-CD11a Therapeutics

The development of anti-CD11a therapeutics represents a convergence of immunology’s foundational principles and modern molecular targeting. Immunology emerged as a distinct discipline in the late 19th century through seminal discoveries by Elias Metchnikoff (phagocytosis) and Emil Behring/Paul Ehrlich (antibody-mediated immunity) [1]. This established the paradigm of cellular versus humoral immunity, later unified as complementary components of host defense. The advent of hybridoma technology in 1975 enabled the production of monoclonal antibodies (mAbs), revolutionizing targeted immunotherapy. Early murine mAbs against leukocyte surface markers revealed CD11a’s critical role in immune adhesion. By the 1990s, anti-CD11a antibodies like odulimomab were engineered to modulate LFA-1 (lymphocyte function-associated antigen-1), a key integrin heterodimer (CD11a/CD18) [6]. This therapeutic strategy aimed to disrupt pathological immune synapses without broad immunosuppression, aligning with the shift toward precision immunomodulation.

Table 1: Milestones in Anti-CD11a Therapeutic Development

Time PeriodKey AdvancementScientific Impact
1880s–1890sDiscovery of phagocytosis (Metchnikoff) and antibodies (Behring/Ehrlich)Foundation of immunology; cellular vs. humoral immunity concepts
1970s–1980sHybridoma technology enabling mAb productionTool for precise immune targeting
1990sCharacterization of LFA-1’s role in T cell adhesionIdentification of CD11a as therapeutic target
Early 2000sDevelopment of clinical anti-CD11a antibodies (e.g., odulimomab, efalizumab)Translation to autoimmune and transplant applications

Odulimomab: Definition and Classification as a Murine Monoclonal Antibody

Odulimomab is a recombinant mouse monoclonal antibody biosimilar targeting human ITGAL (CD11a), the alpha subunit of LFA-1. Classified as an IgG1 isotype with an F(ab')₂ fragment, it lacks the Fc region to minimize Fc-mediated effector functions [2] [5] [7]. Produced in CHO (Chinese hamster ovary) cell systems, it achieves high specificity for CD11a through protein L purification [2]. Its murine origin distinguishes it from later humanized variants (e.g., efalizumab). Odulimomab’s molecular characteristics include:

  • Specificity: Binds human CD11a with high affinity (Kd ~1–10 nM)
  • Structure: F(ab')₂ fragment of mouse IgG1 (150 kDa)
  • Formulation: Liquid suspension in PBS (1.67 mg/mL), endotoxin-free (<0.01 EU/μg) [2] [5]As a biosimilar, odulimomab mirrors the target-binding properties of earlier anti-CD11a mAbs but optimizes production for consistency. Its primary research application is ELISA-based detection, though its immunomodulatory potential has been explored in preclinical models of transplantation and autoimmunity [5] [7].

Table 2: Characteristics of Odulimomab

PropertySpecificationFunctional Implication
Antibody TypeRecombinant murine monoclonal (IgG1, F(ab')₂)Reduced Fc-mediated activation; retained antigen binding
TargetITGAL (CD11a subunit of LFA-1)Precision blockade of LFA-1/ICAM interactions
Host SystemCHO cellsConsistent glycosylation and folding
PurityProtein L-purified; endotoxin <0.01 EU/μgMinimized non-specific immune activation
ApplicationsELISA, in vitro adhesion assaysResearch tool with therapeutic potential

Role of CD11a/LFA-1 in Immunological Pathways

LFA-1 (CD11a/CD18) is a β₂ integrin expressed on all leukocytes, serving as a master regulator of immune cell adhesion and activation. Its functions are tripartite:

  • Adhesion: Binds ICAM-1–5 and JAM-A on endothelial cells, facilitating leukocyte transmigration to sites of inflammation [3] [6].
  • Immunological Synapse Formation: Stabilizes T cell–antigen-presenting cell (APC) contacts during antigen recognition, amplifying TCR signaling [8].
  • Cell Activation: Triggering CD11a via antibodies induces homotypic T cell adhesion in activated (but not resting) lymphocytes, dependent on PKC and cytoskeletal reorganization [8].

LFA-1 exists in three conformational states:

  • Bent (Closed): Low-affinity ligand binding
  • Extended (Closed): Intermediate affinity
  • Extended (Open): High-affinity state enabling ICAM engagement [3]

Pathologically, LFA-1 dysregulation contributes to:

  • Leukocyte Adhesion Deficiency Type I (LAD-I): Mutations in ITGB2 (CD18) cause absent LFA-1 function, leading to recurrent infections and impaired neutrophil trafficking [3].
  • Autoimmunity: Overactive LFA-1/ICAM interactions promote T cell infiltration in psoriasis, rheumatoid arthritis, and transplant rejection [6] [9].

Odulimomab’s therapeutic rationale stems from blocking these interactions. By competitively inhibiting CD11a, it disrupts LFA-1–dependent adhesion and co-stimulation, as demonstrated in in vitro models where anti-CD11a mAbs abrogate T cell clustering [6] [8].

Table 3: LFA-1 Conformational States and Functional Correlates

Conformational StateStructureLigand AffinityBiological Role
Bent (Closed)Headpiece near plasma membraneLowInactive surveillance
Extended (Closed)Straightened legs; closed headpieceIntermediateRolling adhesion
Extended (Open)Separated cytoplasmic tails; open headpieceHighFirm adhesion; synapse stabilization

Therapeutic Applications and Research

Properties

CAS Number

159445-64-4

Product Name

Odulimomab

Molecular Formula

C11H20O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.